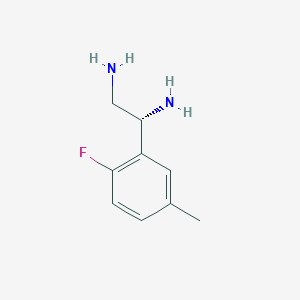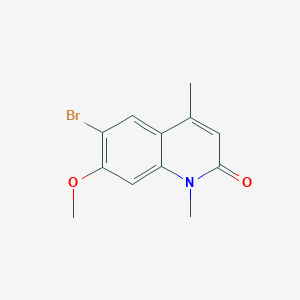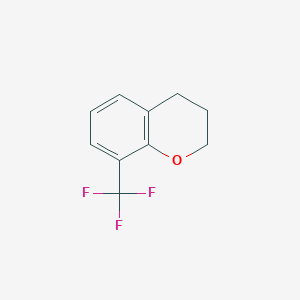
8-(Trifluoromethyl)chromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)chromane is a heterocyclic compound that belongs to the chromane family. Chromanes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The trifluoromethyl group at the 8th position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)chromane typically involves the trifluoromethylation of chromane derivatives. One common method is the trifluoromethylation and cyclization reaction of hydroxyaromatic enamine ketones in the presence of organic alkali . This method does not require visible light irradiation or a photocatalyst, making it more efficient and environmentally friendly.
Industrial Production Methods: For industrial-scale production, the method described above is preferred due to its simplicity, safety, and scalability. The absence of expensive photocatalysts and the use of readily available reagents make this method cost-effective for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydrochromane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
8-(Trifluoromethyl)chromane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various chromane derivatives with potential pharmacological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)chromane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
Comparison with Similar Compounds
Chromone: A closely related compound with a similar structure but without the trifluoromethyl group.
Chroman-4-one: Another related compound with a different substitution pattern on the chromane ring.
Uniqueness: 8-(Trifluoromethyl)chromane is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other chromane derivatives. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5H,2,4,6H2 |
InChI Key |
GPOJVACVAZJDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(F)(F)F)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


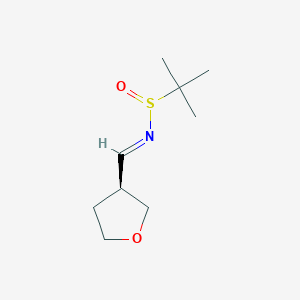
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
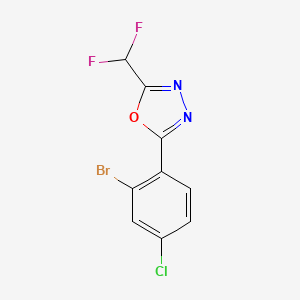

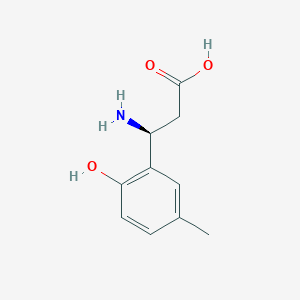
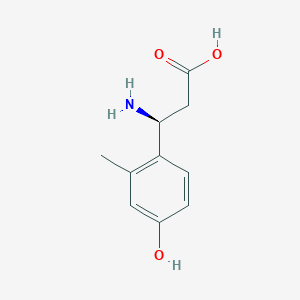
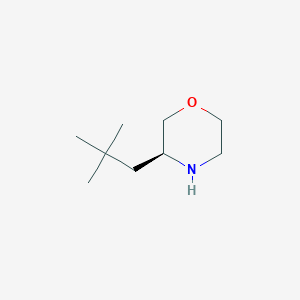
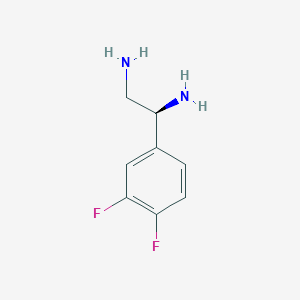
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
